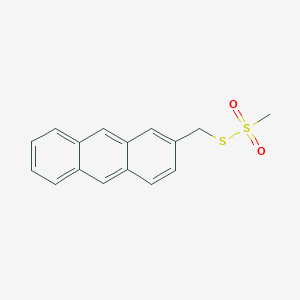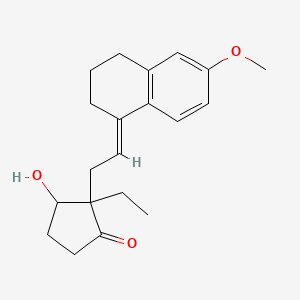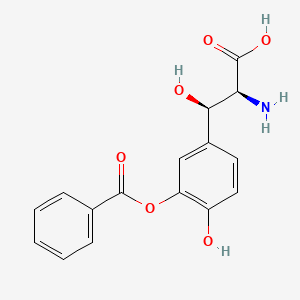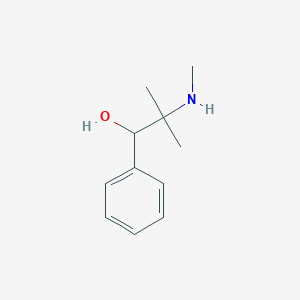![molecular formula C18H24O2 B13842250 (5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5beta)-Estr-1-ene-3,17-dione is a steroidal compound that belongs to the class of estranes It is a derivative of estrone and is characterized by its unique structure, which includes a double bond at the first position and keto groups at the third and seventeenth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-Estr-1-ene-3,17-dione typically involves the reduction of estrone. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the selective reduction of the double bond at the first position.
Industrial Production Methods
Industrial production of (5beta)-Estr-1-ene-3,17-dione often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5beta)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, diols, and substituted estrane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5beta)-Estr-1-ene-3,17-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in hormone regulation and interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and as a potential treatment for certain cancers.
Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (5beta)-Estr-1-ene-3,17-dione involves its interaction with steroid receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptors, and the pathways involved are related to hormone signaling and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: A closely related compound with a similar structure but differing in the position of the double bond and the presence of a hydroxyl group at the third position.
Estradiol: Another related compound with hydroxyl groups at the third and seventeenth positions, known for its potent estrogenic activity.
Testosterone: A steroid hormone with a similar backbone structure but differing functional groups and biological activity.
Uniqueness
(5beta)-Estr-1-ene-3,17-dione is unique due to its specific structural features, including the double bond at the first position and the keto groups at the third and seventeenth positions. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H24O2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
Clé InChI |
RQGGPWBODAZZPE-ARAASWILSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@H]3C=CC(=O)C4 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)



![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)



![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)


